molecular formula C27H20F2N4O3 B424863 2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 593265-14-6

2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B424863
CAS No.: 593265-14-6
M. Wt: 486.5g/mol
InChI Key: XPMZKIJUCPPTNM-YDZHTSKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidinylidene moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidinylidene moiety, converting it to a more reduced form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced forms of the imidazolidinylidene moiety .

Mechanism of Action

The mechanism of action of 2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The fluorobenzyl and fluorophenyl groups enhance its binding specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorobenzyl and fluorophenyl groups enhances its binding affinity and specificity, making it a valuable compound for various applications .

Properties

CAS No.

593265-14-6

Molecular Formula

C27H20F2N4O3

Molecular Weight

486.5g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetamide

InChI

InChI=1S/C27H20F2N4O3/c28-19-9-11-20(12-10-19)30-25(34)16-32-14-18(21-6-2-4-8-24(21)32)13-23-26(35)33(27(36)31-23)15-17-5-1-3-7-22(17)29/h1-14H,15-16H2,(H,30,34)(H,31,36)/b23-13+

InChI Key

XPMZKIJUCPPTNM-YDZHTSKRSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)NC2=O)F

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)/NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)NC2=O)F

Origin of Product

United States

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